molecular formula C9H9ClFIN2 B1391169 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine CAS No. 1228666-54-3

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine

Cat. No. B1391169
CAS RN: 1228666-54-3
M. Wt: 326.54 g/mol
InChI Key: UDLXXFMEOMFIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-pyridine (CFIP) is a heterocyclic aromatic compound that has been gaining attention in the scientific community due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. CFIP is a derivative of pyridine, which is a commonly used chemical in many organic reactions. Its specific structure gives it unique properties that make it a valuable tool for scientists and researchers.

Scientific Research Applications

Synthesis and Manipulation

  • Regioselective Ortho-Lithiation : The regioselective ortho-lithiation of halopyridines, including chloro-, fluoro-, and iodo-pyridines, was shown to yield ortho-disubstituted pyridines. This methodology is significant in synthesizing structurally diverse pyridines, which could include compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine (G. Gribble & M. Saulnier, 1993).

  • Halogen Shuffling in Pyridines : A study on the site-selective electrophilic substitutions of chloro-trifluoromethyl-pyridine highlighted the conversion into iodo derivatives. These conversions provide a foundation for understanding the chemical manipulations of pyridines, relevant for compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine (F. Mongin et al., 1998).

Medicinal Chemistry and Pharmacology

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research on halogen-substituted pyridines showed their affinity for nicotinic acetylcholine receptors. The study of such compounds, including fluorinated and iodinated pyridines, is crucial for developing pharmacological probes and medications (A. Koren et al., 1998).

  • Radiochemical Synthesis for PET Tracers : The synthesis of radioligands for positron-emission tomography (PET) studies involved halogen-substituted pyridines. Such research is vital for developing tracers to study brain receptors, and compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine could be relevant in this context (Yi Zhang & A. Horti, 2004).

Chemical Modifications and Synthesis

  • Halogen-rich Intermediates : The study of halogen-rich pyridines as intermediates for synthesizing pentasubstituted pyridines underlines the importance of such compounds in creating new chemical entities. This research can be extended to understand the chemistry of compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine (Yong-Jin Wu et al., 2022).

properties

IUPAC Name

3-chloro-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLXXFMEOMFIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=C2)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Reactant of Route 2
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Reactant of Route 4
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Reactant of Route 6
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.